molecular formula C23H31NO B14214500 4-Dibenzylamino-nonan-2-one CAS No. 824938-64-9

4-Dibenzylamino-nonan-2-one

Cat. No.: B14214500
CAS No.: 824938-64-9
M. Wt: 337.5 g/mol
InChI Key: NSYMRMKDBSWOMZ-UHFFFAOYSA-N
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Description

4-Dibenzylamino-nonan-2-one is an organic compound with the molecular formula C23H31NO It is characterized by the presence of a dibenzylamino group attached to a nonan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dibenzylamino-nonan-2-one typically involves the reaction of nonan-2-one with dibenzylamine under specific conditions. One common method is the reductive amination of nonan-2-one using dibenzylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Dibenzylamino-nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

4-Dibenzylamino-nonan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Dibenzylamino-nonan-2-one involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    4-Dibenzylamino-nonan-2-ol: Similar structure but with an alcohol group instead of a ketone.

    4-Dibenzylamino-nonan-2-carboxylic acid: Contains a carboxylic acid group instead of a ketone.

    4-Dibenzylamino-nonan-2-amine: Features an amine group in place of the ketone.

Uniqueness: 4-Dibenzylamino-nonan-2-one is unique due to its specific combination of a dibenzylamino group and a nonan-2-one backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

824938-64-9

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

4-(dibenzylamino)nonan-2-one

InChI

InChI=1S/C23H31NO/c1-3-4-7-16-23(17-20(2)25)24(18-21-12-8-5-9-13-21)19-22-14-10-6-11-15-22/h5-6,8-15,23H,3-4,7,16-19H2,1-2H3

InChI Key

NSYMRMKDBSWOMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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